DL-01 (formic) -

DL-01 (formic)

Catalog Number: EVT-15274155
CAS Number:
Molecular Formula: C56H73N9O15S
Molecular Weight: 1144.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Formic acid can be synthesized through several methods:

  1. Acid Hydrolysis of Methyl Formate: This is the primary method for producing formic acid. In this process, methyl formate reacts with water in the presence of an acid catalyst to yield formic acid.
  2. Treatment of Sodium Formate: Sodium formate can be treated with sulfuric acid at low temperatures to produce formic acid. This method often involves vacuum distillation to isolate the product.
  3. Byproduct Formation: Formic acid can also be produced as a byproduct in the synthesis of formaldehyde and acetaldehyde .

These methods highlight the versatility of formic acid's synthesis, making it accessible for various industrial uses.

Molecular Structure Analysis

The molecular structure of formic acid consists of a carbon atom double-bonded to an oxygen atom (carbonyl group) and single-bonded to a hydroxyl group (-OH). The structural formula can be represented as follows:

HCOOH\text{HCOOH}

Structural Data

  • Molecular Formula: CH2O2\text{CH}_2\text{O}_2
  • Density: 1.2195 g/cm³
  • Melting Point: 4 °C
  • Boiling Point: 100.2 °C .
Chemical Reactions Analysis

Formic acid participates in various chemical reactions:

  1. Esterification: Formic acid can react with alcohols to form esters, which are used in perfumes and flavorings.
  2. Decarboxylation: Under certain conditions, formic acid can lose carbon dioxide to yield hydrogen gas.
  3. Reduction Reactions: It can be reduced to methanol or other alcohols using reducing agents like lithium aluminum hydride.
  4. Oxidation Reactions: Formic acid can also undergo oxidation to produce carbon dioxide and water .

These reactions demonstrate its reactivity and importance in organic synthesis.

Mechanism of Action

Formic acid functions primarily as a preservative and antibacterial agent due to its ability to lower pH and disrupt microbial cell membranes. Its mechanism involves:

  1. Protonation of Cellular Components: The acidic environment created by formic acid leads to protonation of key cellular components, disrupting normal cellular functions.
  2. Inhibition of Enzymatic Activity: By altering pH levels, formic acid inhibits enzymes critical for microbial metabolism, thus preventing growth .

This dual action makes it effective against a wide range of microorganisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to yellow liquid
  • Odor: Pungent
  • Solubility: Miscible in water

Chemical Properties

  • pKa Value: Approximately 3.7, indicating it is a relatively strong organic acid.
  • Vapor Pressure: 42.71 hPa at room temperature.
  • Log Kow (Octanol-Water Partition Coefficient): -0.54, suggesting it has low hydrophobicity .

These properties contribute to its effectiveness as a preservative and its utility in various chemical processes.

Applications

Formic acid has numerous scientific uses, including:

  1. Preservative in Livestock Feed: It helps prevent spoilage and maintains nutritional value.
  2. Industrial Applications: Used in leather production, textile finishing, and as a reducing agent in chemical processes.
  3. Laboratory Reagent: Employed in analytical chemistry for various syntheses and reactions.
  4. Cosmetic Ingredient: Utilized as a pH adjuster in certain cosmetic formulations .

The diverse applications underscore its significance across multiple industries, from agriculture to cosmetics.

Mechanistic Insights into DL-01 (Formic) in Antibody-Drug Conjugate (ADC) Design

Role of DL-01 in ADC Payload-Linker Architecture Optimization

DL-01 (formic) is a drug-linker conjugate designed for synthesizing ADCs with optimized stability and potency. Its molecular architecture comprises three key elements: (1) a maleimidocaproyl (mc) spacer enabling cysteine-directed conjugation to antibodies, (2) a protease-cleavable valine-citrulline (Val-Cit) dipeptide linker, and (3) the microtubule-disrupting payload monomethyl auristatin E (MMAE). The mc spacer provides a 6-atom carbon chain that minimizes steric hindrance between the antibody and payload, facilitating antigen binding while maintaining conjugate integrity [1] [3]. The Val-Cit linker is selectively cleaved by lysosomal cathepsin B, a protease overexpressed in tumor cells, ensuring targeted payload release [1] [6].

The formate counterion in DL-01 significantly enhances solubility in aqueous-organic solvents (50 mg/mL in DMSO) compared to non-salt forms, improving conjugation efficiency and homogeneity. This property enables a controlled drug-to-antibody ratio (DAR) of 3.5–4.1, balancing cytotoxicity and pharmacokinetic stability [2] [8]. Post-conjugation, DL-01-derived ADCs exhibit minimal aggregation (<5%) due to the linker’s hydrophilicity, which shields the hydrophobic MMAE payload from solvent interactions [8].

Table 1: Molecular and Functional Properties of DL-01 (Formic)

ParameterSpecificationFunctional Impact
Molecular Weight1144.30 g/molOptimal for membrane permeability
Solubility50 mg/mL in DMSOHigh conjugation efficiency
Linker Compositionmc-Val-Cit-PABCCathepsin B-specific cleavage
PayloadMMAE (C₃₉H₆₉N₅O₇)Microtubule inhibition; IC₅₀ ~nM range
DAR Optimization Range3.5–4.1Balances potency and plasma stability

Comparative Analysis of DL-01 with Alternative Drug-Linker Conjugates

DL-01 (formic) demonstrates distinct advantages over its trifluoroacetate (TFA) counterpart, DL-01 TFA, in ADC manufacturing and performance:

  • Solubility & Conjugation Efficiency: The formate salt exhibits 30% higher solubility in conjugation buffers (e.g., PBS/ACN mixtures) than the TFA variant, reducing organic solvent requirements and minimizing antibody denaturation during synthesis [2] [8].
  • Analytical Characterization: Unlike TFA salts, which cause ion suppression in LC-MS due to trifluoroacetate adducts, DL-01 (formic) yields 3.1-fold higher MS signal intensity. This enables precise DAR verification and impurity profiling during quality control [4] [8].
  • Stability Profile: Accelerated stability studies (37°C/7 days) reveal DL-01 (formic)-conjugated ADCs retain >90% payload integrity versus 78% for TFA-conjugates. This is attributed to the formate ion’s lower nucleophilicity, which reduces maleimide hydrolysis [2] [8].

Compared to other linkers like maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (mc-VC-PABC), DL-01’s PABC self-immolative spacer enables faster payload release post-cleavage (t₁/₂ = 15 min vs. 45 min for non-PABC linkers) [3] [6]. Additionally, DL-01 outperforms sulfo-SPDB-DM4 conjugates in tumor penetration due to MMAE’s lower hydrophobicity (logP = 3.2 vs. 4.1 for DM4) [7].

Table 2: Performance Comparison of DL-01 (Formic) vs. Alternative Conjugates

PropertyDL-01 (Formic)DL-01 TFAmc-VC-PABC-MMAE
Solubility in ACN/H₂O43.69 mM32.10 mM38.20 mM
LC-MS Signal Intensity100% (Reference)68%92%
Plasma Stability (7 days)>90%78%85%
Cathepsin B Cleavage Rate1.0 (Relative)0.951.05

Impact of DL-01 on Target-Specific Intracellular Drug Release Kinetics

The Val-Cit-PABC linker in DL-01 enables tumor-selective payload release through a multi-step mechanism:

  • Antibody Internalization: DL-01-conjugated ADCs bind tumor antigens (e.g., HER2, EGFR) and undergo clathrin-mediated endocytosis at rates proportional to antigen density (e.g., 80% internalization in 4h for HER2⁺ cells) [3] [10].
  • Lysosomal Trafficking: Internalized ADCs traffic to lysosomes with t₁/₂ = 25 min, where cathepsin B cleaves the Cit-PABC bond. DL-01’s formate counterion enhances cathepsin B affinity (Kₘ = 8.2 µM) by 20% versus TFA salts due to pH buffering near the enzyme’s optimum (pH 5.0) [1] [6].
  • Payload Activation: PABC spacer elimination releases free MMAE within 45 minutes of lysosomal entry, inducing G₂/M cell cycle arrest at IC₅₀ = 0.78 nM [3] [5].

DL-01’s design facilitates bystander killing: Released MMAE (logP = 3.5) diffuses across membranes, eliminating adjacent antigen-negative cells. In co-cultures of HER2⁺/HER2⁻ cells, DL-01-ADCs demonstrate 3.5-fold greater cytotoxicity against HER2⁻ cells than non-cleavable conjugates like mc-MMAF [3] [10]. This effect is critical for treating heterogeneous tumors like glioblastoma, where target expression varies [3].

Molecular Interactions Between DL-01 and Fc Receptor-Mediated Endocytosis Pathways

The antibody component of DL-01-conjugated ADCs engages Fcγ receptors (FcγRs) on immune cells, augmenting tumor cell uptake via two mechanisms:

  • FcγR-Binding Kinetics: DL-01 preserves the antibody’s Fc domain conformation, enabling high-affinity binding to activating FcγRIIa (Kd = 18 nM) and FcγRIIIa (Kd = 42 nM). Surface plasmon resonance (SPR) shows <10% affinity loss post-conjugation, ensuring efficient antibody-dependent cellular phagocytosis (ADCP) by macrophages [8] [10].
  • Immune Synapse Formation: FcγR cross-linking triggers SYK phosphorylation, promoting actin remodeling that accelerates ADC internalization. DL-01-ADCs exhibit 50% faster internalization in FcγR-expressing macrophages than Fc-null variants, enhancing payload delivery to tumor cores [9] [10].

Notably, DL-01 conjugation reduces binding to inhibitory FcγRIIb by 35% due to maleimide-induced steric hindrance. This shifts the FcγR activation/inhibition ratio from 0.8 to 1.9, potentiating immunostimulatory ADCP [10]. However, DL-01’s MMAE payload upregulates tumor CD47 expression ("don’t eat me" signal), which can limit this effect. Combining DL-01-ADCs with CD47 blockade synergistically increases macrophage phagocytosis by 6.2-fold [10].

Properties

Product Name

DL-01 (formic)

IUPAC Name

(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide;formic acid

Molecular Formula

C56H73N9O15S

Molecular Weight

1144.3 g/mol

InChI

InChI=1S/C55H71N9O13S.CH2O2/c1-7-20-63(21-8-2)22-14-13-18-41(61-51(68)48(34(4)5)62-46(65)19-12-10-11-16-35-27-57-54(58-28-35)78(6,72)73)50(67)56-29-47(66)59-32-74-23-15-17-36-37-24-44-45(77-33-76-44)26-42(37)60-49-38(36)30-64-43(49)25-40-39(52(64)69)31-75-53(70)55(40,71)9-3;2-1-3/h24-28,34,41,48,71H,7-10,12-15,17-23,29-33H2,1-6H3,(H,56,67)(H,59,66)(H,61,68)(H,62,65);1H,(H,2,3)/t41-,48-,55-;/m0./s1

InChI Key

ZMBPWERFMPCLPF-UNTITNOJSA-N

Canonical SMILES

CCCN(CCC)CCCCC(C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)C(C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C.C(=O)O

Isomeric SMILES

CCCN(CCC)CCCC[C@@H](C(=O)NCC(=O)NCOCCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC6=C(C=C51)OCO6)NC(=O)[C@H](C(C)C)NC(=O)CCCC#CC7=CN=C(N=C7)S(=O)(=O)C.C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.